molecular formula C15H11FN2O B3180528 3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline CAS No. 1956306-30-1

3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline

Cat. No.: B3180528
CAS No.: 1956306-30-1
M. Wt: 254.26 g/mol
InChI Key: FSIOFHNHEASHFZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline typically involves the formation of the oxazole ring followed by the introduction of the 4-fluorophenyl and aniline groups. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluoroaniline with a suitable oxazole precursor in the presence of a catalyst can yield the desired compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline can undergo various chemical reactions, including:

Scientific Research Applications

3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline involves its interaction with specific molecular targets. The oxazole ring and the aniline moiety can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-12-6-4-10(5-7-12)14-9-18-15(19-14)11-2-1-3-13(17)8-11/h1-9H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIOFHNHEASHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301242735
Record name Benzenamine, 3-[5-(4-fluorophenyl)-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956306-30-1
Record name Benzenamine, 3-[5-(4-fluorophenyl)-2-oxazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956306-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-[5-(4-fluorophenyl)-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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